N-(1,3-BENZODIOXOL-5-YL)-1-INDOLINECARBOXAMIDE
Overview
Description
N-(1,3-BENZODIOXOL-5-YL)-1-INDOLINECARBOXAMIDE is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety fused with an indolinecarboxamide group, which contributes to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YL)-1-INDOLINECARBOXAMIDE typically involves multi-step chemical processes. One common method includes the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the indolinecarboxamide moiety onto the benzodioxole ring . The reaction conditions often involve the use of palladium catalysts, base, and appropriate solvents under controlled temperatures and pressures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZODIOXOL-5-YL)-1-INDOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the benzodioxole ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially yielding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce amines or alcohols
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound has shown promise in biological assays, particularly in the context of anticancer research.
Industry: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-1-INDOLINECARBOXAMIDE involves its interaction with molecular targets such as tubulin. The compound modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in the context of its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety and has been studied for its psychoactive effects.
N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its stimulant properties, this compound is structurally similar but differs in its pharmacological profile.
Uniqueness
N-(1,3-BENZODIOXOL-5-YL)-1-INDOLINECARBOXAMIDE stands out due to its unique combination of the benzodioxole and indolinecarboxamide moieties, which confer distinct chemical and biological properties. Its ability to modulate microtubule dynamics and induce apoptosis sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2,3-dihydroindole-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-16(18-8-7-11-3-1-2-4-13(11)18)17-12-5-6-14-15(9-12)21-10-20-14/h1-6,9H,7-8,10H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFVTABHDBBFGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.